molecular formula C16H17BrN2O2 B5805140 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5805140
M. Wt: 349.22 g/mol
InChI Key: JNRBYKWOAROEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in cells. 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to inhibit the activity of the enzyme, protein kinase C, which is involved in cell signaling and proliferation. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects, protect against oxidative stress, and inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various biological processes. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other cancer therapies. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential applications in drug discovery and drug delivery systems.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-pyridinemethanol to form the final product, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to inhibit the growth of certain cancer cells and may have potential as a cancer treatment. In neuroscience, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBYKWOAROEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

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